N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene carboxamide core linked to a pyridazinyl-thio group and a 2,5-dimethoxyphenyl substituent. The molecule’s design incorporates electron-rich aromatic systems (dimethoxyphenyl and thiophene) and a sulfur-containing pyridazinyl bridge, which may influence its solubility, stability, and biological interactions. Such compounds are often explored for medicinal chemistry applications, including kinase inhibition or antimicrobial activity, though specific data for this derivative remain inferred .
Properties
IUPAC Name |
N-[6-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-12-5-6-14(27-2)13(10-12)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGKXEFXIHNCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Pyridazin and thiophene rings contribute to its biological activity.
- The presence of dimethoxyphenyl and thioether linkages enhances its interaction with biological targets.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Key Enzymes : It has been shown to inhibit certain kinases and enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties.
- Cell Signaling Modulation : The compound may modulate pathways related to cell survival and apoptosis, suggesting potential applications in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, with IC50 values indicating potency comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through:
- Inhibition of Cytokine Production : It significantly reduced the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects:
- Oxidative Stress Reduction : The compound showed the ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential for neurodegenerative disease treatment.
Case Studies
- In Vivo Models : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain, comparable to standard anti-inflammatory drugs.
- Chronic Toxicity Studies : Long-term studies indicated no significant toxicity at therapeutic doses, supporting its safety profile for potential clinical use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide ()
- Substituent : Benzo[d][1,3]dioxol-5-yl (electron-rich dioxolane ring).
- Molecular Formula : C₁₈H₁₄N₄O₄S₂.
- Molecular Weight : 414.5 g/mol.
- Structural Insights : The dioxolane ring may enhance metabolic stability compared to the dimethoxyphenyl group due to reduced oxidative susceptibility. The sulfur atom in the thioether linker could participate in hydrophobic interactions or hydrogen bonding (C–H⋯S) .
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Substituent : 2-Nitrophenyl (electron-withdrawing nitro group).
- Molecular Formula : C₁₁H₈N₂O₃S.
- Molecular Weight : 248.26 g/mol.
- Structural Insights: The nitro group induces a planar conformation (dihedral angle: 8.5–13.5° between aromatic rings) and facilitates non-classical C–H⋯O/S interactions in crystal packing. This contrasts with the dimethoxyphenyl analog, where methoxy groups may enable hydrogen bonding via oxygen lone pairs .
Hydrazide Derivatives ()
- Example : 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a).
- Substituent : Hydrazinyl-oxoethyl.
- These derivatives are often intermediates for further functionalization .
Comparative Data Table
Research Findings and Implications
The dioxolane ring in ’s compound may confer resistance to metabolic degradation compared to methoxy groups, which are susceptible to demethylation .
Synthetic Methodologies :
- The target compound could be synthesized via Petasis-like multicomponent reactions (as in ) or coupling of pre-functionalized pyridazinyl-thio and thiophene carboxamide intermediates .
Biological Activity: Thiophene carboxanilides (e.g., ’s compound) exhibit genotoxicity in human cells, suggesting that substituent choice (e.g., dimethoxy vs. nitro) may modulate toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
